Lycopsamine

Descripción general

Descripción

Lycopsamine is a pyrrolizidine alkaloid found in various plants, particularly in the Boraginaceae family, such as comfrey (Symphytum officinale). Pyrrolizidine alkaloids are known for their hepatotoxic properties, and this compound is no exception. It is a monoester of retronecine and is often found alongside other similar alkaloids like intermedine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lycopsamine can be isolated from the roots of comfrey through a series of extraction and purification steps. The process typically involves the reduction of N-oxides followed by ion-exchange chromatography. The alkaloid is further purified using preparative layer chromatography and high-performance liquid chromatography. The identity of this compound is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. the extraction from plant sources remains the primary method. The process involves the use of organic solvents and ion-exchange resins to isolate and purify the alkaloid from plant material .

Análisis De Reacciones Químicas

Types of Reactions: Lycopsamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reduction of N-oxides is a crucial step in its isolation process.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form its N-oxide derivatives.

Reduction: Reduction of N-oxides using zinc and hydrochloric acid or borohydride bound to ion-exchange resin.

Substitution: Substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Major Products: The major products formed from these reactions include this compound N-oxide and various ester derivatives .

Aplicaciones Científicas De Investigación

Neurological Applications

Spinal Cord Injury Treatment

Recent studies have demonstrated that lycopsamine exhibits protective effects in models of spinal cord injury (SCI). A study conducted on rats with SCI revealed that this compound significantly improved locomotor function and reduced lesion areas associated with the injury. The mechanisms underlying these effects include:

- Reduction of Apoptosis : this compound was found to decrease apoptotic cell death following SCI by downregulating pro-apoptotic markers such as calpain and cleaved caspases 3 and 9, while upregulating anti-apoptotic proteins like Bcl-2 .

- Inflammatory Response Modulation : The compound also modulated inflammatory responses by upregulating interleukin-10 (IL-10) and downregulating tumor necrosis factor-alpha (TNF-α), which are crucial for neuroprotection during SCI recovery .

Toxicological Studies

Skin Permeation Studies

This compound has been utilized as a model substance in studies examining skin permeation of pyrrolizidine alkaloids. Research indicates that when applied topically, this compound's absorption through the skin is relatively low, with studies reporting recovery rates for urinary metabolites ranging from 0.1% to 0.4% following application in comfrey preparations . This highlights the compound's limited systemic absorption, which is significant for evaluating its safety profile in topical formulations.

Hepatotoxicity Research

Combined Toxicity Mechanisms

Recent investigations have focused on the hepatotoxic effects of this compound when combined with other pyrrolizidine alkaloids such as intermedine. These studies suggest that:

- Induction of Apoptosis : The combination of these alkaloids triggers endoplasmic reticulum stress and apoptosis in hepatocytes through pathways involving reactive oxygen species (ROS) and calcium signaling .

- Risk Assessment : Understanding the combined effects of these compounds is crucial for assessing their safety, particularly in herbal remedies containing multiple alkaloids .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Methodology |

|---|---|---|

| Neurological (SCI) | Improved locomotor function; reduced apoptosis; modulated inflammatory response | Rat model; BBB locomotor rating scale |

| Toxicology (Skin Absorption) | Low systemic absorption; potential safety implications | Skin permeation study |

| Hepatotoxicity | Induced apoptosis via ER stress; risk assessment for combined alkaloid toxicity | Combined toxicity study |

Mecanismo De Acción

Lycopsamine is similar to other pyrrolizidine alkaloids such as intermedine, echinatine, and indicine. These compounds share a common retronecine structure and exhibit similar toxicological properties. this compound is unique in its specific esterification pattern, which influences its reactivity and toxicity profile .

Comparación Con Compuestos Similares

- Intermedine

- Echinatine

- Indicine

- Rinderine

- Supinine

- Amabiline

Lycopsamine’s unique esterification pattern and its presence in specific plant species make it a compound of interest in both toxicological studies and analytical chemistry.

Actividad Biológica

Lycopsamine, a pyrrolizidine alkaloid, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes current research findings on the biological effects of this compound, highlighting its mechanisms of action, therapeutic potential, and associated risks.

Overview of this compound

This compound is primarily found in certain plant species, including those in the family Asteraceae. It is known for its significant bioactivity, which includes anti-cancer properties and neuroprotective effects. However, its toxicity profile necessitates careful consideration in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits potent anti-cancer properties, particularly against lung cancer cells. A study demonstrated that this compound significantly inhibited the proliferation of human lung cancer A549 cells in a dose-dependent manner. The underlying mechanisms include:

- Induction of Apoptosis : this compound treatment led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .

- Autophagy Activation : The compound also triggered autophagy, evidenced by increased levels of LC3-I and LC3-II proteins .

- Cell Cycle Arrest : Flow cytometry analysis revealed that this compound caused G2/M phase cell cycle arrest in A549 cells .

Neuroprotective Effects

In models of spinal cord injury (SCI), this compound has shown protective effects by reducing apoptosis and improving locomotor function. Key findings include:

- Reduction in Apoptotic Cell Death : this compound administration resulted in lower levels of cleaved caspase-3 and -9, as well as downregulation of calpain and Bax, while upregulating Bcl-2 expression .

- Functional Recovery : Behavioral assessments using the Basso-Beattie-Bresnahan (BBB) scale indicated significant improvements in locomotor function among this compound-treated rats compared to controls .

Toxicity and Safety Profile

Despite its therapeutic potential, the safety profile of this compound is concerning. Studies have reported cytotoxic effects at high concentrations:

- In hepatocyte models, combined treatments with other pyrrolizidine alkaloids resulted in significant cytotoxicity, with cell viability dropping to as low as 19.3% at high doses .

- Comparative studies indicated that this compound exhibited weak cytotoxicity at concentrations below 500 µM but was still associated with adverse effects when combined with other alkaloids .

Summary of Research Findings

The following table summarizes key research findings on the biological activity of this compound:

Case Studies

- This compound in Lung Cancer Treatment :

- Spinal Cord Injury Model :

Propiedades

IUPAC Name |

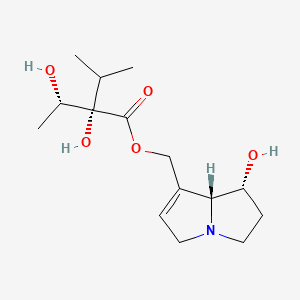

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-ZGFBFQLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145542 | |

| Record name | Lycopsamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-07-1 | |

| Record name | (+)-Lycopsamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopsamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopsamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYCOPSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary cellular targets of lycopsamine?

A1: Research indicates that this compound interacts with various cellular processes. In human lung cancer cells, it has been shown to induce both apoptosis (programmed cell death) and autophagy (cellular self-degradation) []. It also appears to inhibit cell cycle progression at the G2/M checkpoint and suppress interleukin-2 (IL-2) gene expression in these cells []. In rat models of spinal cord injury, this compound demonstrated protective effects by reducing lesion area and suppressing cell death, potentially through the downregulation of calpain, cleaved caspases 3 and 9, and Bax, as well as upregulating Bcl-2 expression [].

Q2: How does this compound influence apoptosis in cancer cells?

A2: this compound treatment has been associated with an increase in Bax levels and a decrease in Bcl-2 levels in human lung cancer cells, which are indicative of apoptosis induction [].

Q3: What role does this compound play in autophagy regulation?

A3: this compound exposure has been linked to increased expression of pro-autophagy proteins, specifically LC3-I, LC3-II, and Beclin-1, in human lung cancer cells, suggesting its role in autophagy induction [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H27NO6 and a molecular weight of 353.41 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Comprehensive ¹H and ¹³C nuclear magnetic resonance (NMR) data for this compound, its diastereoisomers (echinatine and rinderine), and their N-oxides have been reported, providing valuable insights into their structural configurations [].

Q6: Are there studies exploring the stability of this compound under various conditions?

A6: A study examining a high-performance liquid chromatography-mass spectrometry/mass spectrometry (HPLC-MS/MS) method for this compound determination in aqueous samples demonstrated stability for 25 days at 22 °C, 10 °C, and -25 °C [].

A6: Current research primarily focuses on the biological activities and toxicological profile of this compound. There is limited information available regarding its catalytic properties, computational modeling, structure-activity relationships, or specific formulation strategies. Further research is needed in these areas.

A6: The primary focus of existing research on this compound centers on its potential toxicity. Specific safety and handling regulations concerning this compound may vary depending on geographic location and intended application. It is crucial to consult relevant safety data sheets and regulatory guidelines for the most up-to-date information.

A6: While research highlights the biological effects of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) remain largely unexplored. Further investigations are necessary to elucidate its pharmacokinetic and pharmacodynamic properties fully.

Q7: What in vitro models have been used to study the effects of this compound?

A7: Human lung cancer cell lines (A549) and normal lung fibroblast cells (MRC5) have been utilized to assess the antiproliferative and cytotoxic effects of this compound [].

Q8: What in vivo models have been employed to investigate this compound?

A8: Rat models of spinal cord injury have been used to demonstrate the protective effects of this compound, particularly its ability to improve functional recovery and reduce cell death []. Male California White chicks were also used to evaluate the toxicity of a reduced comfrey alkaloid extract compared to purified this compound and intermedine []. Additionally, rat models of diabetes mellitus have been used to study the potential therapeutic effects of this compound, which include improved glucose and lipid metabolism, reduced inflammation, and potential modulation of the nuclear factor-kappa B and 5' adenosine monophosphate-activated protein kinase pathways [].

A8: Current research predominantly focuses on this compound's toxicological profile and potential therapeutic applications. There is limited information available regarding resistance mechanisms, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or adverse effect monitoring.

Q9: What is the primary concern regarding this compound's safety?

A9: this compound, like other 1,2-unsaturated PAs, is known to be potentially hepatotoxic (toxic to the liver) [, ]. There are also concerns about its potential pneumotoxic (toxic to the lungs), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) properties [, ].

Q10: What are the potential long-term effects of this compound exposure?

A10: Chronic exposure to this compound and other PAs has been linked to liver damage, including cirrhosis and cancer, in both humans and animals [, ].

Q11: What is the toxicity of this compound compared to other PAs?

A11: Studies comparing the toxicity of a crude comfrey extract containing this compound and intermedine to the individual purified alkaloids in chicks found the extract to be more toxic, suggesting a synergistic or additive effect [].

Q12: What analytical methods are commonly used to detect and quantify this compound?

A12: Several analytical techniques are employed for this compound analysis, including: * Thin-layer chromatography (TLC), often coupled with derivatization using Dann-Mattocks reagent and densitometric analysis, is employed for screening and quantifying this compound in comfrey root extracts [, , ]. * High-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) or tandem MS (MS/MS), is widely utilized for separation, identification, and quantification of this compound in various matrices, including plant materials, honey, and biological samples [, , , , ].* Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for profiling volatile compounds in plant extracts and identifying the presence of this compound and other PAs [, , ].

Q13: What are the advantages of using HPLC-MS/MS for this compound analysis?

A13: HPLC-MS/MS offers high sensitivity, selectivity, and the ability to quantify this compound in complex matrices, even at low concentrations [, , ].

Q14: How can isomeric PAs like this compound and intermedine be differentiated analytically?

A14: Resolving isomeric PAs like this compound and intermedine, which exhibit similar mass spectral characteristics, can be achieved using low-temperature chromatography, particularly by operating the UHPLC system at lower temperatures (e.g., 5 °C) []. This optimization enhances chromatographic resolution and allows for better differentiation and quantification of these isomers in complex samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.